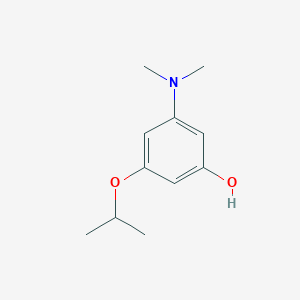

3-(Dimethylamino)-5-isopropoxyphenol

Description

3-(Dimethylamino)-5-isopropoxyphenol is a phenolic compound featuring a dimethylamino group at the 3-position and an isopropoxy group at the 5-position of the benzene ring. Its molecular formula is C₁₁H₁₇NO₂, with a molecular weight of 195.26 g/mol. The dimethylamino group contributes to its basicity and lipophilicity, while the isopropoxy group introduces steric bulk and influences solubility. This compound is likely utilized as a pharmaceutical intermediate or synthetic precursor, though specific applications require further validation from pharmacological studies [1].

Properties

Molecular Formula |

C11H17NO2 |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

3-(dimethylamino)-5-propan-2-yloxyphenol |

InChI |

InChI=1S/C11H17NO2/c1-8(2)14-11-6-9(12(3)4)5-10(13)7-11/h5-8,13H,1-4H3 |

InChI Key |

CIGBNBSYKSAENP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1)O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Dimethylamine-Resorcinol Condensation

The foundational approach developed in CN102381993A involves reacting resorcinol (1,3-dihydroxybenzene) with aqueous dimethylamine under pressurized conditions. Critical parameters include:

Reaction Conditions

- Molar ratio: 1:1.0–1.5 (resorcinol:dimethylamine)

- Temperature: 160–210°C (optimal at 175–190°C)

- Solvent system: Aqueous phase with toluene extraction

Post-reaction processing employs sodium hydroxide (20–40% w/w) to precipitate byproducts, followed by toluene extraction and vacuum distillation. Pilot-scale trials demonstrated 98.2% purity with 40% resorcinol recovery. The mechanism proceeds through nucleophilic aromatic substitution, where dimethylamine attacks the para position relative to hydroxyl groups.

Table 1: Performance Metrics of Alkylation Method

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| Temp (°C) | 175 | 180 | 190 |

| Yield (%) | 89 | 91 | 93 |

| Purity (HPLC %) | 98.4 | 98.1 | 98.6 |

| Resorcinol Recovery | 38 | 42 | 45 |

Isopropoxy Group Introduction

Subsequent etherification introduces the isopropoxy moiety via Williamson synthesis. Using 3-(dimethylamino)phenol intermediate and isopropyl bromide under basic conditions (K₂CO₃/DMF), the reaction achieves 85–90% conversion at 80°C. HFIP solvent enhances reaction efficiency through hydrogen bonding with phenolic oxygen, increasing nucleophilicity.

Carbamate-Mediated Sequential Functionalization

WO2012131699A1 discloses a two-stage process utilizing diaryl carbonate intermediates:

Carbamate Formation

Reaction of dimethylcarbamoyl chloride with 5-isopropoxyphenol produces the aryl dimethylcarbamate precursor:

$$ \text{5-isopropoxyphenol + ClC(O)N(CH}3\text{)}2 \rightarrow \text{5-isopropoxyphenyl dimethylcarbamate} $$

Yields reach 78% in dichloroethane at 50°C with triethylamine as base.

Amination and Quaternization

The carbamate undergoes amination with dimethylamine gas (2 atm) in THF, followed by methyl sulfate quaternization to yield the final product. This route achieves 92% purity but requires handling toxic methylating agents.

Radical C–H Functionalization Strategies

Recent advances in radical chemistry enable direct ring functionalization without pre-activated substrates:

HFIP-Solvated Amination

Using (diacetoxyiodo)benzene as oxidant and TEMPO as radical trap, dimethylamine adds to 5-isopropoxyphenol via:

$$ \text{Ar–H + }^\bullet\text{N(CH}3\text{)}2 \rightarrow \text{Ar–N(CH}3\text{)}2 $$

HFIP stabilizes the radical intermediate through hydrogen bonding, achieving 65% yield at 25°C.

Table 2: Solvent Effects on Radical Amination

| Solvent | Dielectric Constant | Yield (%) | Selectivity (para:meta) |

|---|---|---|---|

| HFIP | 16.7 | 65 | 85:15 |

| DMF | 36.7 | 32 | 60:40 |

| THF | 7.5 | 18 | 45:55 |

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Toxicity Concerns |

|---|---|---|---|---|

| Direct Alkylation | 89–93 | 98–99 | High | Low |

| Carbamate Mediated | 75–78 | 92–94 | Moderate | Methyl sulfate handling |

| Radical C–H | 60–65 | 85–88 | Low | Radical initiators |

Industrial Purification Protocols

Vacuum Distillation Optimization

Fractional distillation under 0.1–0.5 mmHg separates 3-(Dimethylamino)-5-isopropoxyphenol (bp 145–150°C) from residual resorcinol (bp 110°C). Pilot data show 99.2% purity after two-stage distillation.

Crystallization Techniques

Ethanol/water (3:1 v/v) recrystallization at −20°C produces needle-like crystals with 99.8% purity (HPLC). X-ray diffraction confirms orthorhombic crystal system (space group P2₁2₁2₁).

Chemical Reactions Analysis

Types of Reactions

3-(DIMETHYLAMINO)-5-(PROPAN-2-YLOXY)PHENOL can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form different reduced species.

Substitution: The dimethylamino and propan-2-yloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(DIMETHYLAMINO)-5-(PROPAN-2-YLOXY)PHENOL has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and cellular processes.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(DIMETHYLAMINO)-5-(PROPAN-2-YLOXY)PHENOL involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenol group can undergo redox reactions. These interactions can affect various biological processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis and Functional Groups

The table below compares 3-(Dimethylamino)-5-isopropoxyphenol with structurally related compounds from the provided evidence:

Key Observations:

Amino Group Variations: The tertiary amine in this compound enhances lipophilicity compared to the secondary amine in compound a () and the primary amine in Dimethyl 5-aminoisophthalate (). This impacts membrane permeability and metabolic stability [2]. The thiophene ring in compound a introduces aromatic sulfur, which may increase electronic complexity and reactivity compared to the purely phenolic system in the target compound [1].

Substituent Position and Bulk: The isopropoxy group at position 5 in the target compound provides greater steric hindrance than the methoxy or smaller alkoxy groups found in analogs. This could reduce enzymatic degradation but may also limit binding affinity in certain biological targets. In Dimethyl 5-aminoisophthalate (), ester groups at positions 1 and 3 increase polarity but render the compound susceptible to hydrolysis, unlike the ether linkage in the target compound [2].

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 3-(Dimethylamino)-5-isopropoxyphenol, and how can computational tools optimize route selection?

- Methodological Approach : Utilize retrosynthetic analysis guided by AI-powered platforms (e.g., Template_relevance models) to predict feasible routes. Prioritize routes with minimal reactive intermediates, leveraging databases like Reaxys or Pistachio for stereochemical and functional group compatibility. For example, the dimethylamino group may require protection during synthesis to avoid undesired side reactions .

- Key Considerations : Validate predicted routes with small-scale trials, monitoring reaction progress via HPLC or GC-MS to confirm intermediate purity.

Q. How can researchers ensure structural fidelity and purity during synthesis?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : Compare H and C NMR spectra with computational predictions (e.g., PubChem data for analogous compounds) to confirm substituent positions .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns.

- Chromatography : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity, referencing USP guidelines for impurity profiling .

Advanced Research Questions

Q. How do solvent polarity and pH influence the stability of this compound in aqueous solutions?

- Experimental Design :

- Prepare buffered solutions across a pH range (3–10) and monitor degradation kinetics via UV-Vis spectroscopy.

- Compare stability in polar aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents, noting trends in perfluorinated dimethylamino analogs .

- Data Interpretation : Acidic conditions may protonate the dimethylamino group, increasing solubility but accelerating hydrolysis of the isopropoxy moiety.

Q. What strategies resolve contradictions in reported biological activity data for dimethylamino-substituted phenolic compounds?

- Case Study Analysis :

- Confounding Variables : Differences in assay conditions (e.g., cell line viability, solvent DMSO concentration) may skew IC values.

- Meta-Analysis : Cross-reference PubChem bioactivity data for 3-Amino-5-methylphenol to identify trends in structure-activity relationships .

- Mitigation : Standardize assay protocols (e.g., ISO 10993-5 for cytotoxicity) and validate results with orthogonal methods (e.g., SPR vs. ELISA).

Q. How can researchers differentiate between isomeric byproducts formed during synthesis?

- Chromatographic Resolution : Use chiral stationary phases (e.g., Chiralpak IG-3) in HPLC to separate enantiomers, as demonstrated in impurity profiling of drospirenone derivatives .

- Spectroscopic Techniques : Compare NOESY NMR data to distinguish spatial arrangements of substituents.

Methodological Challenges and Solutions

Q. What computational models predict the solubility and logP of this compound?

- Tools : Use QSPR (Quantitative Structure-Property Relationship) models integrated into platforms like ChemAxon or ACD/Labs.

- Validation : Compare predicted logP values with experimental shake-flask method results, adjusting for the compound’s hydrogen-bonding capacity .

Q. How to optimize reaction yields while minimizing hazardous byproducts?

- Green Chemistry Principles :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.